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molecular formula C9H11NO B1354788 5-Methoxyindoline CAS No. 21857-45-4

5-Methoxyindoline

Cat. No. B1354788
M. Wt: 149.19 g/mol
InChI Key: YYDYAQAVAHKFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

A 4-neck 22 L round bottom flask equipped with a nitrogen inlet, mechanical stirrer and thermowell was charged with commercially available 5-methoxyindole (750 g, 5.1 mol) and acetic acid (3.75 L). The resulting solution was cooled to 10° C. by ice bath. Sodium cyanoborohydride (640 g, 10.2 mol, 2 equiv) was added portionwise to maintain the reaction temperature below 25° C. Upon the completion of addition, the reaction was stirred at room temperature for 3 hours and then water was added slowly (2.2 L). The mixture was basified to pH>12 with 50% NaOH (˜5.3 L, slow addition to avoid foaming, the temperature kept below 30° C.). The resulting mixture was extracted with dichloromethane (2×12 L). The combined organic layers were dried over sodium sulfate and evaporated in vacuo to give 5-(methyloxy)-2,3-dihydro-1 H-indole (760 g, >90% purity), which was used for the next step without further purification. 1H NMR (CDCl3, 300 MHz) 6 6.76 (s, 1 H), 6.60 (s, 2H), 3.54 (t, 2H), 3.01 (t, 2H).
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
3.75 L
Type
reactant
Reaction Step One
Quantity
640 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.C(O)(=O)C.C([BH3-])#N.[Na+].[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
750 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
3.75 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
640 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-neck 22 L round bottom flask equipped with a nitrogen inlet, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 25° C
ADDITION
Type
ADDITION
Details
Upon the completion of addition
ADDITION
Type
ADDITION
Details
˜5.3 L, slow addition
CUSTOM
Type
CUSTOM
Details
kept below 30° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane (2×12 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 760 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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